molecular formula C7H6N2O3 B8717774 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

Cat. No.: B8717774
M. Wt: 166.13 g/mol
InChI Key: CPTDYXQLDXOWTB-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydrofuro[3,2-b]pyridine (compound 142) is a nitro-substituted fused heterocycle featuring a dihydrofuran ring fused to a pyridine moiety. Its synthesis involves nitration of precursor 140b at 90°C, yielding 142 in 2% alongside derivatives like 5-nitro-N-oxide (141, 44%) and 7-nitro-N-oxide (143, 15%) . The low yield of 142 highlights challenges in direct nitration under elevated temperatures, possibly due to competing oxidation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, and what are their comparative advantages?

  • Methodological Answer : The compound is typically synthesized via cyclization or nitration of dihydrofuropyridine precursors. A general approach involves:

Heterocyclization : Reacting substituted pyridine derivatives with nitro-group-containing reagents under microwave or thermal conditions to form the fused furan-pyridine system .

Regioselective Nitration : Nitrating 2,3-dihydrofuro[3,2-b]pyridine using HNO₃ or N₂O₅ in controlled conditions to introduce the nitro group at the 5-position .

  • Key Data : Yield optimization (50–75%) depends on solvent polarity and temperature. Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12–24 hours for conventional methods) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^{13}C NMR confirm the fused-ring system and nitro-group placement. For example, the dihydrofuran protons appear as doublets (δ 3.5–4.2 ppm), while the nitro group deshields adjacent pyridine carbons (δ 145–150 ppm) .
  • X-ray Crystallography : Resolves bond lengths (C–N: ~1.47 Å) and dihedral angles (<10° for planarity), critical for validating regiochemistry .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodological Answer :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
  • Electrophilic Substitution : The electron-deficient pyridine ring directs substituents to the 6-position, while the dihydrofuran moiety is prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity. For example, nitration at the 5-position is favored due to lower activation energy (ΔG‡ = 25–30 kcal/mol) compared to other positions .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

  • Methodological Answer :

  • Data Discrepancies : Some studies report antimicrobial activity (MIC = 8–16 µg/mL), while others show limited efficacy. This may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

Q. How does the nitro group influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing affinity for enzymes like nitroreductases. For example, in silico docking shows hydrogen bonding between the nitro group and Thr50 in E. coli nitroreductase (binding energy: −8.2 kcal/mol) .
  • Metabolic Studies : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) in hepatic microsomes, critical for toxicity profiling .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-UV : Retention time = 6.8 min (C18 column, acetonitrile/water gradient). Detection limit = 0.1 µg/mL .
  • LC-HRMS : Accurate mass (m/z 207.0643 [M+H]⁺) and isotopic pattern distinguish the compound from matrix interferences .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Nitro-Substituted Furopyridines

  • 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine N-oxide (141) : Synthesized at 60°C in 90% yield, this N-oxide derivative dominates under milder conditions, reflecting the nitro group’s propensity for oxidation. Its stability contrasts with 142 , which forms sparingly at higher temperatures .
  • 7-Nitro-2,3-dihydrofuro[3,2-b]pyridine N-oxide (143) : Nitration at the 7-position suggests regioselectivity shifts under varying conditions, though yields remain moderate (15%) .
  • 5-Chloromethyl-furo[2,3-b]pyridine : A pharmacophore with practical synthetic routes, this compound demonstrates the pharmaceutical relevance of nitro/chloromethyl substituents in similar fused systems .

Furopyridine vs. Pyrrolopyridine Analogs

  • 5-Nitro-1H-pyrrolo[2,3-b]pyridine : Replacing the furan oxygen with a pyrrole nitrogen increases basicity and alters electron distribution. This compound, synthesized via methods detailed in Synthesis (2005), may exhibit enhanced hydrogen-bonding capacity compared to 142 , influencing drug design applications .

Functional Group and Saturation Effects

  • Nitro vs. Halogen/Methoxy Substituents: catalogs pyridine derivatives with bromo, iodo, or methoxy groups at analogous positions.
  • Dihydro vs. Fully Unsaturated Cores : The dihydro structure in 142 reduces ring strain and aromaticity compared to unsaturated furopyridines, possibly improving stability in certain reactions .

Research Findings and Implications

  • Synthetic Challenges : The low yield of 142 (2%) underscores the need for optimized nitration protocols, such as protecting group strategies or alternative reagents .
  • Electronic Effects : The nitro group in 142 likely deactivates the pyridine ring, reducing nucleophilic attack susceptibility compared to halogenated analogs .
  • Pharmaceutical Potential: Furopyridine derivatives like 142 and 5-chloromethyl-furo[2,3-b]pyridine highlight the scaffold’s utility in drug discovery, particularly for targeting electron-deficient biological receptors .

Preparation Methods

Structural and Electronic Characteristics of 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

This compound belongs to the class of fused bicyclic heterocycles, featuring a dihydrofuran ring annulated to a pyridine scaffold at the [3,2-b] position, with a nitro group at the 5-position. The electron-deficient pyridine ring and electron-rich furan moiety create a polarized system, making the compound reactive toward electrophilic and nucleophilic agents . NMR data for analogous structures reveal distinct proton environments: the dihydrofuran protons resonate at δ 3.2–4.1 ppm, while aromatic protons in nitro-substituted derivatives appear upfield at δ 6.5–8.8 ppm .

Nitration of Dihydrofuropyridine Precursors

Conventional Nitration with Mixed Acids

The most widely reported method involves direct nitration of 2,3-dihydrofuro[3,2-b]pyridine using a mixture of concentrated nitric acid (65–68%) and sulfuric acid (98%) at 20–60°C. Shiotani et al. demonstrated that nitration preferentially occurs at the 5-position due to the activating effect of the fused furan ring . A typical procedure involves:

  • Dissolving the precursor in dichloromethane or ethylene dichloride (200–900 mL per 100–300 g substrate).

  • Adding the mixed acid (HNO₃:H₂SO₄ = 1:5–9 mass ratio) via dropwise addition to maintain temperatures below 60°C .

  • Quenching with aqueous ammonia to pH 8, followed by recrystallization from hydrochloric acid.

This method yields 54–76% product, with purity exceeding 99% after chromatographic purification . Side products such as 7-chloro-5-nitro derivatives may form if residual chloride ions are present .

Regioselective Nitration via N-Oxide Intermediates

Nitration selectivity improves when using N-oxide precursors. For example, 2,3-dihydrofuro[3,2-b]pyridine N-oxide undergoes nitration at the 5-position with 99% regioselectivity when treated with acetyl nitrate (AcONO₂) in acetic anhydride . The reaction proceeds via electrophilic aromatic substitution, where the N-oxide group enhances electron density at the 5-position.

Cyclization Routes to this compound

Base-Catalyzed Cascade Cyclization

Kuethe et al. developed a transition-metal-free route starting from N-propargylic β-enaminones . Under basic conditions (K₂CO₃, DMF, 80°C), the enaminone undergoes:

  • Propargyl-allenyl isomerization to form a reactive allenamide.

  • 5-endo-dig cyclization to construct the dihydrofuran ring.

  • Aromatization via nitro group participation, yielding the target compound in 65–72% yield .

This method avoids heavy metals and enables functionalization at the 3-position through varying the β-enaminone substituents.

[5C + 1N] Annulation Strategy

A novel annulation approach employs α,β-unsaturated aldehydes and nitroethylamine derivatives. The reaction, conducted in ethanol at reflux, forms the pyridine ring via a six-membered transition state, followed by furan ring closure. Yields range from 58% to 68%, with the nitro group introduced in situ .

Microreactor-Assisted Continuous Flow Synthesis

Recent advancements leverage microreactor technology to enhance nitration efficiency. A patented method (CN104447522A) utilizes:

  • Two reactant streams :

    • Stream I: 2,3-dihydrofuro[3,2-b]pyridine in dichloromethane (2 mol/L).

    • Stream II: HNO₃ (65%)/H₂SO₄ (98%) mixture (2.39 mol/L) .

  • Flow rates : 50–60 mL/min for Stream I, 55 mL/min for Stream II.

  • Residence time : 35 seconds at 35°C .

This setup achieves 76.2% yield with 99.11% purity, outperforming batch reactors by reducing thermal degradation and byproducts like 7-nitro isomers .

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages Limitations
Conventional NitrationHNO₃/H₂SO₄, 20–60°C, 2–4 h54–76%95–99%Scalable, low costByproduct formation, safety risks
N-Oxide NitrationAcONO₂, Ac₂O, 0–25°C, 1 h70–85%>99%High regioselectivityRequires N-oxide synthesis
Cascade CyclizationK₂CO₃, DMF, 80°C, 12 h65–72%90–95%Transition-metal-free, versatileLimited substrate scope
Microreactor NitrationContinuous flow, 35°C, 35 s76.2%99.11%High throughput, minimal byproductsHigh initial equipment cost

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-nitro-2,3-dihydrofuro[3,2-b]pyridine

InChI

InChI=1S/C7H6N2O3/c10-9(11)7-2-1-6-5(8-7)3-4-12-6/h1-2H,3-4H2

InChI Key

CPTDYXQLDXOWTB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydrofuro[3,2-b]pyridine (32.9 g, 271 mmol) in sulfuric acid (50 mL) was added dropwise a mixed solution of fuming nitric acid (20 mL) and sulfuric acid (20 mL) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction solution was neutralized with 8M aqueous sodium hydroxide solution and diluted with water. The resulting crystals were collected by filtration to give the title compound (37.5 g, yield 83%).
Quantity
32.9 g
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20 mL
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50 mL
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20 mL
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Yield
83%

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